molecular formula C7H15NO B2834020 4-Amino-2-methylcyclohexan-1-ol CAS No. 1314963-60-4

4-Amino-2-methylcyclohexan-1-ol

Cat. No.: B2834020
CAS No.: 1314963-60-4
M. Wt: 129.203
InChI Key: GEVHPGXCGOVPDK-UHFFFAOYSA-N
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Description

4-Amino-2-methylcyclohexan-1-ol is an organic compound with the molecular formula C7H15NO. It is a cyclohexanol derivative, where the cyclohexane ring is substituted with an amino group at the 4-position and a methyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-methylcyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reductive amination of 2-methylcyclohexanone with ammonia or an amine in the presence of a reducing agent such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a suitable catalyst . The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 2-methylcyclohexanone in the presence of ammonia. This process can be optimized for large-scale production by using continuous flow reactors and efficient catalysts to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-methylcyclohexan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-methylcyclohexan-1-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Amino-2-methylcyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Amino-2-methylcyclohexan-1-ol is unique due to the presence of both an amino group and a methyl group on the cyclohexane ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

4-amino-2-methylcyclohexan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-4-6(8)2-3-7(5)9/h5-7,9H,2-4,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEVHPGXCGOVPDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCC1O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314963-60-4
Record name 4-amino-2-methylcyclohexan-1-ol
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